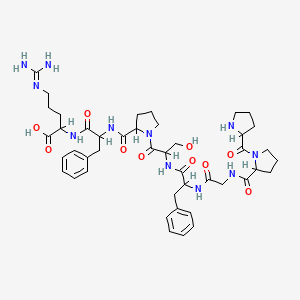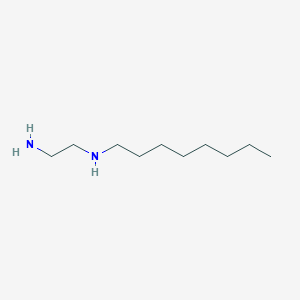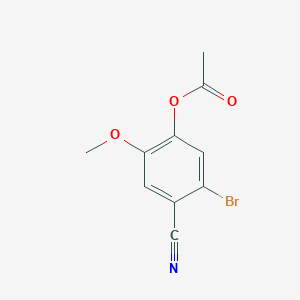
Tetrahydro-2H-pyran-4-carbonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyran derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6-alkenyl-5-ethoxycarbonyl-2,3-dihydro-4H-pyran-4-one derivatives is described through acylation reactions of γ,β-unsaturated β-keto esters or by diacylation of ethyl hydrogen malonate with α,β-unsaturated acyl chlorides . Additionally, a one-pot synthesis of polyfunctionalized 4H-pyran derivatives is achieved using a molecular sieve-supported zinc catalyst, which offers advantages such as better yield, short reaction time, and mild reaction conditions .
Molecular Structure Analysis
The molecular structure of pyran derivatives can be complex, as indicated by the tetraprotonated form of tetra(2-pyridyl)pyrazine, which features a crystallographic center of symmetry and hydrogen bonding . Although this does not directly describe tetrahydro-2H-pyran-4-carbonyl chloride, it provides an example of the structural intricacies that can be present in pyran-related compounds.
Chemical Reactions Analysis
Chemical reactions involving pyran derivatives are diverse. The oxidation of pyrene and 2,7-disubstituted pyrenes using ruthenium(III) chloride and sodium periodate to yield pyrene-4,5-diones and pyrene-4,5,9,10-tetraones demonstrates the reactivity of the pyran ring under controlled conditions . Furthermore, the development of a new variant of the Migita reaction for carbon-sulfur bond formation exemplifies the versatility of pyran compounds in synthesizing complex molecules such as tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are not explicitly detailed in the provided papers. However, the synthesis methods and molecular structures discussed suggest that these compounds can exhibit a range of properties depending on their specific substituents and structural conformations. For example, the synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 1-aryl-1H-pyrazole-4-carbonitriles indicates that substituents on the pyran ring can significantly alter the compound's reactivity and physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of p-Aminobenzoic Acid Diamides
The compound was used to synthesize various diamides through acylation reactions. This research highlighted its utility in creating specific chemical structures (Agekyan & Mkryan, 2015).
Undergraduate Organic Laboratory Project
In an educational context, the compound was used in a student research project to synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, showcasing its applicability in academic settings (Dintzner et al., 2012).
Gas-Phase Pyrolysis Kinetics and Mechanism
This study investigated the kinetics of pyrolysis of various tetrahydro-2H-pyrans, including their behavior in gas-phase reactions. This research contributes to understanding the thermal stability and decomposition of these compounds (Álvarez-Aular et al., 2018).
Development of New Chemical Reactions
A study explored the use of tetrahydro-2H-pyran-4-carbonyl chloride in carbon−sulfur bond formation, highlighting its potential in creating new pharmaceutical compounds (Norris & Leeman, 2008).
Biological and Medicinal Applications
Synthesis and Anti-Inflammatory Properties
Research into the synthesis of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, derived from tetrahydro-4-phenyltetrahydropyran-4-carbonyl chloride, explored its potential for anti-inflammatory applications (Arustamyan et al., 2021).
Synthesis of Labeled Molecular Probes
The compound was used to produce labeled forms of TAK779, a potent CCR5 antagonist, for use as molecular probes, demonstrating its role in advanced biochemical research (Konno et al., 2009).
Synthesis of Novel Antibacterial Agents
A study focused on synthesizing novel 1,3,4-oxadiazoles with potential antibacterial activity, using tetrahydro-2H-pyran-4-carbonyl chloride as a key intermediate (Aghekyan et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The specific biological targets of Tetrahydro-2H-pyran-4-carbonyl chloride are currently unknown due to the lack of research data . .
Mode of Action
It’s possible that the compound could interact with its targets through covalent bonding, given the presence of a carbonyl chloride group in its structure .
Pharmacokinetics
Its physicochemical properties suggest that it may have high gastrointestinal absorption and could potentially cross the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydro-2H-pyran-4-carbonyl chloride. For instance, it reacts violently with water, releasing toxic gas . Therefore, it should be stored in a dry, inert atmosphere .
Eigenschaften
IUPAC Name |
oxane-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGUCYSSMOFTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383725 | |
| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-carbonyl chloride | |
CAS RN |
40191-32-0 | |
| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)







![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)


![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)
